2-Chloro-1-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]ethan-1-one
Description
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Properties
IUPAC Name |
2-chloro-1-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3N3O/c12-6-10(18)16-1-3-17(4-2-16)11-9(14)5-8(13)7-15-11/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRKRHZMWQUUCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)Cl)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]ethan-1-one, also known by its IUPAC name 1-(chloroacetyl)-4-(3,5-dichloro-2-pyridinyl)piperazine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound based on recent research findings, including synthesis methods, pharmacological profiles, and case studies.
Synthesis and Structural Characteristics
The compound is synthesized through the reaction of piperazine derivatives with chloroacetyl chloride and 3,5-dichloropyridine. The synthesis involves several steps that yield a product characterized by various spectral data including NMR and IR spectroscopy. The purity of synthesized compounds is typically above 95%, ensuring reliability in biological assays .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antitumor and antiparasitic agent:
1. Antitumor Activity
- Mechanism of Action : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G2/M phase .
- Case Study : In vitro studies demonstrated that the compound showed significant activity against human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, making it a candidate for further development as an anticancer drug .
2. Antiparasitic Activity
- Efficacy Against Parasites : The compound has shown potent antiparasitic activity against Entamoeba histolytica and Giardia intestinalis, with IC50 values lower than those of standard treatments like metronidazole. This suggests a promising alternative for treating parasitic infections .
- Research Findings : A study reported that derivatives related to this compound exhibited IC50 values ranging from 1.47 µM to 4.43 µM against these parasites without significant cytotoxicity towards human cells .
Comparative Biological Activity Table
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 (breast cancer) | 15 | |
| Antiparasitic | Entamoeba histolytica | 1.47 | |
| Antiparasitic | Giardia intestinalis | 4.43 |
Pharmacological Profile
The pharmacological properties of the compound have been assessed through various in vitro assays:
- Cytotoxicity : Demonstrated low toxicity in normal human cell lines while maintaining high efficacy against targeted cancer and parasitic cells.
- Selectivity Index : The selectivity index for antiparasitic activity is notably high, suggesting a favorable therapeutic window for clinical applications .
Scientific Research Applications
The compound features a piperazine ring substituted with a dichloropyridine moiety and a chloroacetyl group, which contributes to its biological activity.
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant properties. Studies have shown that compounds similar to 2-Chloro-1-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]ethan-1-one can interact with serotonin receptors, leading to improved mood and reduced anxiety symptoms. For instance, a study highlighted the efficacy of piperazine derivatives in modulating serotonin levels in the brain .
Anticancer Potential
The compound has been investigated for its anticancer properties. A case study demonstrated that similar piperazine derivatives could inhibit cell proliferation in various cancer cell lines by inducing apoptosis. This suggests that this compound may have potential as an anticancer agent .
Neurological Disorders
There is emerging evidence regarding the use of piperazine derivatives in treating neurological disorders such as schizophrenia and bipolar disorder. The interaction of these compounds with dopamine receptors may help in managing symptoms associated with these conditions. Clinical trials are ongoing to evaluate their effectiveness in larger populations .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine and pyridine derivatives. Various synthetic routes have been documented in literature, showcasing the versatility of this compound in creating new derivatives with enhanced biological activities .
Case Studies on Derivatives
Recent studies have focused on modifying the chloro and pyridine groups to enhance selectivity and potency against specific targets. For example:
Q & A
Q. Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Critical Parameters | Reference |
|---|---|---|
| LC-HRMS | [M+H]⁺ = 357.0573 (theoretical), tR = 0.85 min | |
| ¹H NMR (CDCl₃) | δ 3.6–3.8 ppm (piperazine CH₂), δ 8.2 ppm (pyridinyl H) | |
| X-ray Diffraction | Space group P2₁/c, Z = 4, R-factor < 0.05 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
